Cas no 2228026-25-1 ((2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amine)

(2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amine structure
2228026-25-1 structure
商品名:(2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amine
CAS番号:2228026-25-1
MF:C13H25N
メガワット:195.344303846359
CID:5998953
PubChem ID:165973313

(2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amine
    • (2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
    • EN300-1811705
    • 2228026-25-1
    • インチ: 1S/C13H25N/c1-9(14)4-5-10-6-7-11-8-12(10)13(11,2)3/h9-12H,4-8,14H2,1-3H3/t9-,10?,11?,12?/m0/s1
    • InChIKey: IKMJNVOCKWKACZ-ZLMIFYAYSA-N
    • ほほえんだ: N[C@@H](C)CCC1CCC2CC1C2(C)C

計算された属性

  • せいみつぶんしりょう: 195.198699802g/mol
  • どういたいしつりょう: 195.198699802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 26Ų

(2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811705-0.5g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
0.5g
$1757.0 2023-09-19
Enamine
EN300-1811705-5g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
5g
$5304.0 2023-09-19
Enamine
EN300-1811705-0.05g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
0.05g
$1537.0 2023-09-19
Enamine
EN300-1811705-0.1g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
0.1g
$1610.0 2023-09-19
Enamine
EN300-1811705-0.25g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
0.25g
$1683.0 2023-09-19
Enamine
EN300-1811705-1.0g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
1g
$1829.0 2023-05-23
Enamine
EN300-1811705-10.0g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
10g
$7866.0 2023-05-23
Enamine
EN300-1811705-5.0g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
5g
$5304.0 2023-05-23
Enamine
EN300-1811705-2.5g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
2.5g
$3585.0 2023-09-19
Enamine
EN300-1811705-10g
(2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine
2228026-25-1
10g
$7866.0 2023-09-19

(2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amine 関連文献

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(2S)-4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}butan-2-amineに関する追加情報

Compound CAS No 2228026-25-1: (2S)-4-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine

The compound CAS No 2228026-25-1, also known as (2S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine, is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[3.1.1]heptane framework substituted with two methyl groups at the 6-position and a butanamine side chain at the 4-position. The stereochemistry at the 2-position of the butanamine group is S, making this compound a chiral molecule with specific optical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of (S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine through a combination of ring-forming reactions and stereoselective processes. Researchers have employed techniques such as organocatalytic asymmetric synthesis and transition-metal-catalyzed cycloadditions to achieve high yields and enantioselectivity in its production. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for its potential applications in drug development.

The structural uniqueness of this compound lies in its rigid bicyclic system, which imparts stability and specific physical properties such as high melting point and low solubility in polar solvents. The presence of the dimethyl groups at the 6-position further contributes to the molecule's hydrophobicity, making it an ideal candidate for applications in non-polar environments or as a component in hydrophobic drug delivery systems.

One of the most promising areas of research involving CAS No 2228026-25-1 is its role as a building block in medicinal chemistry. Its rigid structure and chiral centers make it an excellent candidate for use in constructing bioactive molecules with specific pharmacokinetic profiles. Recent studies have demonstrated its potential as a lead compound in the development of treatments for central nervous system disorders, where stereochemistry plays a critical role in drug efficacy and selectivity.

In addition to its pharmacological applications, (S)-4-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}butan-2-amine has shown promise in materials science as a precursor for advanced polymers and materials with tailored mechanical properties. Its ability to form stable covalent bonds under specific reaction conditions makes it a valuable component in polymer synthesis, particularly in applications requiring high thermal stability and mechanical resilience.

Recent research has also explored the environmental impact of this compound, focusing on its biodegradability and toxicity profiles. Studies indicate that while it exhibits moderate persistence in certain environmental conditions, its toxicity levels are within acceptable thresholds for controlled industrial applications. This information is crucial for ensuring sustainable practices during its production and use.

In conclusion, CAS No 22807799 represents a cutting-edge advancement in organic chemistry with multifaceted applications across various scientific domains. Its unique structure, coupled with recent breakthroughs in synthetic methods and application-oriented research, positions it as a key molecule for future innovations in medicine and materials science.

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